molecular formula C16H18S B14429881 Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- CAS No. 79399-22-7

Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-

Katalognummer: B14429881
CAS-Nummer: 79399-22-7
Molekulargewicht: 242.4 g/mol
InChI-Schlüssel: DTQJBHPHIZDPGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- is an organic compound that features a benzene ring substituted with a thioether group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzene, [(1,1-dimethyl-2-phenylethyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor under controlled conditions. One common method is the electrophilic aromatic substitution, where the benzene ring reacts with an electrophile to introduce the thioether group. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of benzene derivatives, including benzene, [(1,1-dimethyl-2-phenylethyl)thio]-, often involves catalytic processes. These processes utilize catalysts such as platinum or palladium to facilitate the reaction and achieve high yields. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzene, [(1,1-dimethyl-2-phenylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can participate in various biochemical reactions, influencing the activity of enzymes and altering metabolic pathways. The benzene ring’s aromatic nature also allows for interactions with other aromatic compounds, further modulating its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzene, [(1,1-dimethyl-2-phenylethyl)thio]- is unique due to its specific thioether substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous .

Eigenschaften

CAS-Nummer

79399-22-7

Molekularformel

C16H18S

Molekulargewicht

242.4 g/mol

IUPAC-Name

(2-methyl-1-phenylpropan-2-yl)sulfanylbenzene

InChI

InChI=1S/C16H18S/c1-16(2,13-14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI-Schlüssel

DTQJBHPHIZDPGG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=CC=CC=C1)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.